molecular formula C18H37NO2 B108631 2-Amino-1-hydroxyoctadecan-3-one CAS No. 16105-69-4

2-Amino-1-hydroxyoctadecan-3-one

Cat. No.: B108631
CAS No.: 16105-69-4
M. Wt: 299.5 g/mol
InChI Key: KBUNOSOGGAARKZ-KRWDZBQOSA-N
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Description

3-Ketosphinganine is a key intermediate in the biosynthesis of sphingolipids, which are essential components of eukaryotic cell membranes. It is formed through the condensation of serine and palmitoyl-CoA, catalyzed by the enzyme serine palmitoyltransferase. This compound plays a crucial role in the formation of ceramides and other complex sphingolipids, which are involved in various cellular processes, including cell signaling, apoptosis, and membrane structure maintenance .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ketosphinganine typically involves the enzymatic reaction between serine and palmitoyl-CoA. The enzyme serine palmitoyltransferase catalyzes this reaction, resulting in the formation of 3-ketosphinganine. This process can be optimized through codon optimization of the synthetic 3-ketosphinganine reductase protein, enhancing the expression of sphingolipid biosynthetic enzymes .

Industrial Production Methods: In industrial settings, the production of 3-ketosphinganine can be achieved through the overexpression of key enzymes in engineered bacterial hosts such as Escherichia coli. By simultaneously overexpressing serine palmitoyltransferase and 3-ketosphinganine reductase, the production of sphingosine and other sphingolipids can be efficiently achieved .

Chemical Reactions Analysis

Types of Reactions: 3-Ketosphinganine undergoes several types of chemical reactions, including reduction, phosphorylation, and acylation. The reduction of 3-ketosphinganine to sphinganine is catalyzed by 3-ketosphinganine reductase. This compound can also be phosphorylated or acylated to form various sphingolipid derivatives .

Common Reagents and Conditions:

    Reduction: Catalyzed by 3-ketosphinganine reductase.

    Phosphorylation: Involves the addition of a phosphate group, typically using ATP as a phosphate donor.

    Acylation: Involves the addition of an acyl group, often using acyl-CoA as the acyl donor.

Major Products:

Scientific Research Applications

3-Ketosphinganine has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:

Mechanism of Action

3-Ketosphinganine exerts its effects primarily through its role in sphingolipid biosynthesis. It is converted to sphinganine by the enzyme 3-ketosphinganine reductase. Sphinganine can then be further metabolized to form various bioactive sphingolipids, such as ceramides and sphingosine 1-phosphate. These sphingolipids regulate numerous cellular processes, including apoptosis, cell proliferation, and autophagy .

Comparison with Similar Compounds

3-Ketosphinganine is unique among sphingoid bases due to its role as a precursor in the biosynthesis of sphinganine and other sphingolipids. Similar compounds include:

Compared to these compounds, 3-ketosphinganine is unique in its position as an early intermediate in the sphingolipid biosynthetic pathway, making it a critical target for studying and manipulating sphingolipid metabolism.

Properties

IUPAC Name

(2S)-2-amino-1-hydroxyoctadecan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h17,20H,2-16,19H2,1H3/t17-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBUNOSOGGAARKZ-KRWDZBQOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)C(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)[C@H](CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H37NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3-Dehydrosphinganine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001480
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

16105-69-4
Record name 3-Dehydrosphinganine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001480
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-1-hydroxyoctadecan-3-one
Reactant of Route 2
2-Amino-1-hydroxyoctadecan-3-one
Reactant of Route 3
2-Amino-1-hydroxyoctadecan-3-one
Reactant of Route 4
2-Amino-1-hydroxyoctadecan-3-one
Reactant of Route 5
2-Amino-1-hydroxyoctadecan-3-one
Reactant of Route 6
2-Amino-1-hydroxyoctadecan-3-one

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